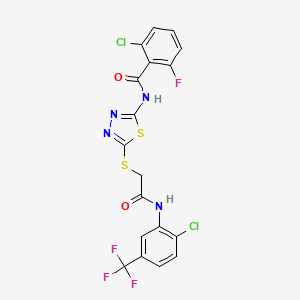

2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F4N4O2S2/c19-9-5-4-8(18(22,23)24)6-12(9)25-13(29)7-31-17-28-27-16(32-17)26-15(30)14-10(20)2-1-3-11(14)21/h1-6H,7H2,(H,25,29)(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXYYVFTCWEXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F4N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, particularly in the context of anticancer properties, antimicrobial effects, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure can be broken down into several key components:

- Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chloro and Fluoro Substituents : These halogen groups often contribute to increased biological activity and selectivity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound .

Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

- Cell Line Studies : Experiments have demonstrated that derivatives with a thiadiazole core significantly inhibit cancer cell proliferation. In a recent study, compounds similar to the target compound showed IC50 values below 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells .

- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to increase the percentage of cells in the G0/G1 phase while decreasing those in G2 + M phases after treatment .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate notable antimicrobial effects:

- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .

- Synergistic Effects : When combined with other antibiotics, these compounds may enhance efficacy through synergistic mechanisms, potentially reducing required dosages and minimizing resistance development .

Case Studies

-

Study on Anticancer Properties :

- A series of thiadiazole derivatives were synthesized and tested for anticancer activity. The most potent derivative exhibited an IC50 value of 1.61 µg/mL against A431 cells (human epidermoid carcinoma), significantly outperforming standard chemotherapeutics like doxorubicin .

- Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound Cell Line IC50 (µg/mL) Compound 1 MCF-7 5.00 Compound 2 LoVo 3.25 Target Compound A431 1.61

-

Study on Antimicrobial Effects :

- In vitro tests demonstrated that certain thiadiazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Bacterial Strain MIC (µg/mL) E. coli 20 S. aureus 15 P. aeruginosa 30

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives

Physicochemical Properties

- Electronic Effects : Chloro and fluoro substituents alter electron density on the thiadiazole ring, influencing reactivity in nucleophilic substitutions or hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.